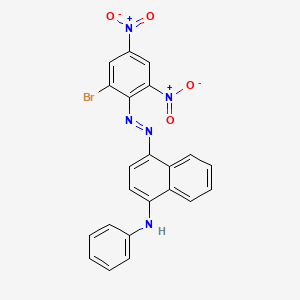
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is a synthetic organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization by reacting with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenylnaphthalen-1-amine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives such as 2-bromo-4,6-dinitrophenol.
Reduction: Amino derivatives like 2-bromo-4,6-diaminophenylazo-N-phenylnaphthalen-1-amine.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be exploited in various applications. Additionally, its ability to undergo redox reactions makes it useful in processes that require electron transfer.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Another azo compound used primarily as a dye in textiles.
2,4-Dinitroaniline: Known for its use in the production of azo dyes and herbicides.
2,6-Dinitroaniline: Similar to 2,4-dinitroaniline but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine stands out due to its unique combination of bromine and nitro groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.
Properties
CAS No. |
85136-51-2 |
|---|---|
Molecular Formula |
C22H14BrN5O4 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H14BrN5O4/c23-18-12-15(27(29)30)13-21(28(31)32)22(18)26-25-20-11-10-19(16-8-4-5-9-17(16)20)24-14-6-2-1-3-7-14/h1-13,24H |
InChI Key |
ILEHDMKLLRFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

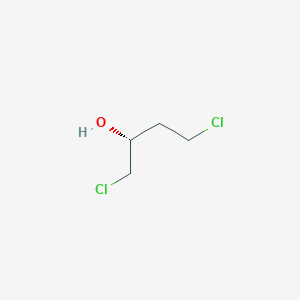
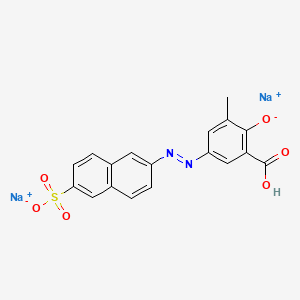
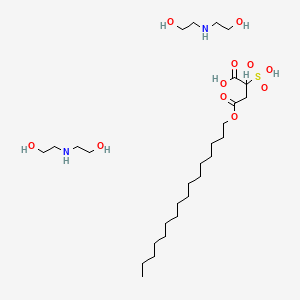
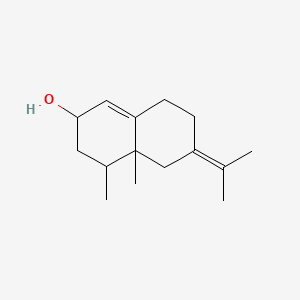



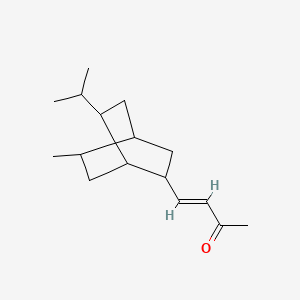
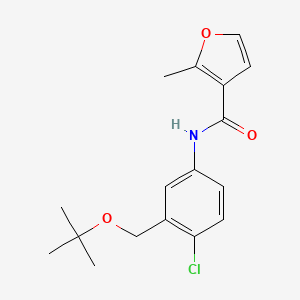

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)

